![molecular formula C10H19O6P B14330648 Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate CAS No. 106260-14-4](/img/structure/B14330648.png)
Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate is an organophosphorus compound that features a phosphoryl group bonded to two isopropyl groups and a methyl ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate typically involves the reaction of a phosphorylating agent with a suitable precursor. One common method involves the reaction of diisopropyl phosphite with methyl 3-oxopropanoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphoryl group, leading to the formation of phosphates.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of phosphates.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phosphonates.
科学的研究の応用
Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate has several applications in scientific research:
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of phosphorylated compounds.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
作用機序
The mechanism by which Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate exerts its effects involves the interaction of the phosphoryl group with various molecular targets. In biological systems, it can act as a phosphoryl donor in enzymatic reactions, participating in the transfer of phosphoryl groups to substrates. The pathways involved often include phosphorylation and dephosphorylation cycles that are critical in cellular signaling and metabolism.
類似化合物との比較
- Methyl 3-di(propan-2-yloxy)phosphoryl-3-oxopropanoate
- Diisopropyl phosphite
- Methyl phosphonoacetate
Comparison: Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate is unique due to its specific combination of a phosphoryl group with isopropyl and methyl ester functionalities. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, diisopropyl phosphite lacks the methyl ester group, which affects its reactivity and potential applications. Methyl phosphonoacetate, on the other hand, has a different substitution pattern, leading to variations in its chemical behavior and uses.
特性
CAS番号 |
106260-14-4 |
|---|---|
分子式 |
C10H19O6P |
分子量 |
266.23 g/mol |
IUPAC名 |
methyl 3-di(propan-2-yloxy)phosphoryl-3-oxopropanoate |
InChI |
InChI=1S/C10H19O6P/c1-7(2)15-17(13,16-8(3)4)10(12)6-9(11)14-5/h7-8H,6H2,1-5H3 |
InChIキー |
RTBURXWGOLYPQF-UHFFFAOYSA-N |
正規SMILES |
CC(C)OP(=O)(C(=O)CC(=O)OC)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


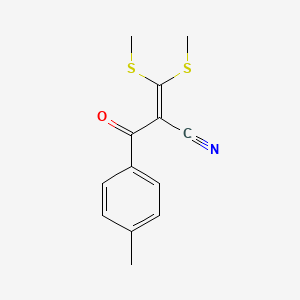
![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)
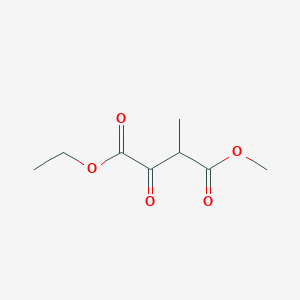
![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)

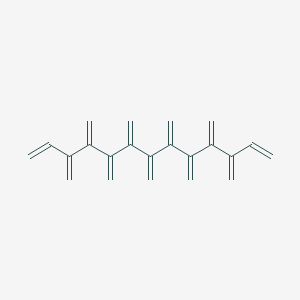
![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
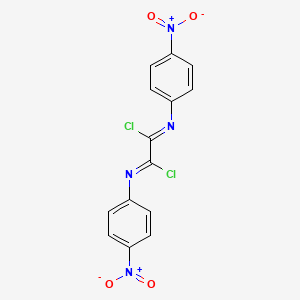
![4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione](/img/structure/B14330600.png)
![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
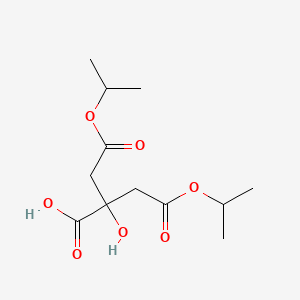
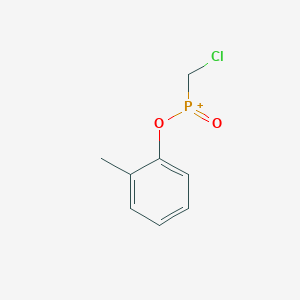

![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
